![molecular formula C22H25N3O3S3 B2562824 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide CAS No. 361478-64-0](/img/structure/B2562824.png)
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide
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Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a useful research compound. Its molecular formula is C22H25N3O3S3 and its molecular weight is 475.64. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Carbonic Anhydrase Inhibition
A study by Ulus et al. (2016) described the microwave-assisted synthesis of novel acridine-acetazolamide conjugates, including compounds similar to the one . These conjugates were investigated for their inhibition effects on human carbonic anhydrase isoforms. The study found that all investigated isoforms were inhibited in low micromolar and nanomolar ranges, highlighting the potential therapeutic applications of these compounds in managing conditions like glaucoma, epilepsy, and certain types of cancer (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).
Synthesis and Complexation Studies
Another study by Adhami et al. (2012) focused on the synthesis of thiadiazolobenzamide and its complexes with nickel and palladium. This work contributes to the understanding of how such compounds can form complexes with metals, which is relevant for developing new materials and catalysts (Adhami, Nabilzadeh, Emmerling, Ghiasi, & Heravi, 2012).
Structural Features and Carbonic Anhydrase Inhibition
Distinto et al. (2019) explored new structural features of a similar scaffold for the inhibition of human carbonic anhydrases, indicating the importance of specific substitutions for enhanced biological activity. The study provides insights into structure-activity relationships that could inform the development of more effective inhibitors (Distinto, Meleddu, Ortuso, Cottiglia, Deplano, Sequeira, Melis, Fois, Angeli, Capasso, Angius, Alcaro, Supuran, & Maccioni, 2019).
properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S3/c1-14-10-15(2)13-25(12-14)31(27,28)18-7-4-16(5-8-18)21(26)23-17-6-9-19-20(11-17)30-22(24-19)29-3/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZGGHCIAPOYHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=C(S4)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide |
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